Antiviral Efficacy vs. GS-9822 in HIV-1 Infected Cells
D77 is an allosteric inhibitor of the protein-protein interaction between HIV-1 integrase (IN) and its cellular cofactor LEDGF/p75. Its mechanism is fundamentally different from Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir (RAL) and Dolutegravir (DTG), which inhibit the catalytic activity of IN [1]. This distinction is critical for research on drug resistance, as D77's binding site is distinct from the INSTI binding pocket [2].
| Evidence Dimension | Inhibitory Mechanism |
|---|---|
| Target Compound Data | Allosteric inhibition of IN-LEDGF/p75 protein-protein interaction (PPI) |
| Comparator Or Baseline | Catalytic inhibition of integrase strand transfer activity (INSTIs) |
| Quantified Difference | N/A (Qualitative difference in mechanism) |
| Conditions | N/A |
Why This Matters
This mechanistic difference is paramount for researchers developing novel antiretroviral therapies to overcome known INSTI resistance mutations or those studying the specific role of the IN-LEDGF/p75 interaction in the viral life cycle.
- [1] De Luca, L., Ferro, S., Morreale, F., De Grazia, S., & Chimirri, A. (2011). Inhibitors of the interactions between HIV-1 IN and the cofactor LEDGF/p75. ChemMedChem, 6(7), 1184-1191. View Source
- [2] Li, P., et al. (2011). Insight into the inhibitory mechanism and binding mode between D77 and HIV-1 integrase by molecular modeling methods. Journal of Biomolecular Structure and Dynamics, 29(2), 311-323. View Source
